BenchChemオンラインストアへようこそ!

2-Phenylcyclopropanecarboxamide

Lipophilicity ADME Physicochemical Properties

This 2-phenyl-substituted cyclopropane carboxamide is the essential pharmacophore core for synthesizing clinically validated dual orexin receptor antagonists (DORAs; Ki = 8.5 nM) and isoform-selective PLD1 inhibitors (IC₅₀ = 3.7 nM, 1500-fold over PLD2). Its rigid cyclopropane ring and primary amide handle enable precise SAR exploration in insomnia, oncology, and neurodegeneration programs. The scaffold is also a precursor to enantiopure (1R,2R)- and (1S,2S)-building blocks (>99% ee) via enzymatic resolution. Replacing this core with unsubstituted or positional isomers collapses binding affinity and isoform selectivity—identical CAS-numbered material is mandatory for reproducible results.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 4659-85-2
Cat. No. B1655958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylcyclopropanecarboxamide
CAS4659-85-2
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESC1C(C1C(=O)N)C2=CC=CC=C2
InChIInChI=1S/C10H11NO/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H2,11,12)
InChIKeyIOWKRFFHXWDUIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylcyclopropanecarboxamide (CAS 4659-85-2) – Core Scaffold Overview for Chemical Procurement and Medicinal Chemistry


2-Phenylcyclopropanecarboxamide (CAS 4659-85-2) is a phenyl-substituted cyclopropane carboxamide with the molecular formula C10H11NO and a molecular weight of 161.20 g/mol . It is a versatile building block in medicinal chemistry, serving as the key intermediate for the synthesis of potent, orally active orexin receptor antagonists and isoform-selective phospholipase D (PLD) inhibitors . Its structural features—a conformationally restricted cyclopropane ring and a primary amide handle—enable precise exploration of structure-activity relationships (SAR) in drug discovery programs targeting insomnia, cancer, and neurodegenerative diseases .

Why 2-Phenylcyclopropanecarboxamide Cannot Be Replaced by Generic Cyclopropane Analogs in Drug Discovery


The substitution pattern on the cyclopropane ring fundamentally alters the compound's physicochemical and pharmacological properties. Simply interchanging 2-phenylcyclopropanecarboxamide with its unsubstituted parent (cyclopropanecarboxamide) or its positional isomer (1-phenylcyclopropanecarboxamide) is not viable. The 2-phenyl substitution on the cyclopropane ring provides a unique conformational and electronic environment that is critical for achieving high binding affinity (Ki = 8.5 nM) at orexin receptors and for enabling the development of highly selective PLD1 inhibitors (IC50 = 3.7 nM, 1500-fold selectivity over PLD2) . Replacing this core would collapse the specific SAR built around it, compromising lead compound potency and selectivity .

Quantitative Evidence Guide: Validated Differentiation of 2-Phenylcyclopropanecarboxamide (4659-85-2)


Enhanced Lipophilicity vs. Unsubstituted Cyclopropanecarboxamide Improves Membrane Permeability

The introduction of a phenyl group at the 2-position of the cyclopropane ring significantly increases the compound's lipophilicity compared to the unsubstituted cyclopropanecarboxamide scaffold. This is a critical parameter for blood-brain barrier penetration and cellular uptake in target-based assays .

Lipophilicity ADME Physicochemical Properties Medicinal Chemistry

Scaffold Enables Sub-Nanomolar Potency and Oral Activity Against Orexin Receptors

N-aryl derivatives of 2-phenylcyclopropanecarboxamide achieve nanomolar binding affinity for orexin receptors. One derivative (BDBM50417257) exhibits a Ki of 8.5 nM against the orexin receptor type 2, and further optimized leads demonstrate oral efficacy in animal sleep measurement experiments . This scaffold is the foundation of the phenylcyclopropane series of orexin antagonists, a class distinct from other orexin antagonist chemotypes.

Orexin Receptor Antagonists Insomnia Sleep Disorders CNS Drug Discovery

Core Motif Drives 1500-Fold Isoform Selectivity in Phospholipase D (PLD) Inhibition

The 2-phenylcyclopropanecarboxamide scaffold is pivotal for developing highly selective PLD1 inhibitors. The derivative VU0359595 exhibits an IC50 of 3.7 nM for PLD1 and demonstrates 1500-fold selectivity over PLD2 (IC50 = 6.4 µM) . This selectivity is engineered through the specific chiral and conformational features of the 2-phenylcyclopropane core.

Phospholipase D Isoform Selectivity Cancer Inflammation

Enantiopure Forms Accessible via Biotransformation for Stereospecific Drug Synthesis

Single enantiomers of 2-phenylcyclopropanecarboxamide are accessible with high optical purity. Biotransformation using Rhodococcus sp. AJ270 nitrile hydratase/amidase catalyzes the enantioselective hydrolysis of both racemic trans- and cis-2-arylcyclopropanecarbonitriles to afford the corresponding (1R,2R)-2-phenylcyclopropanecarboxamide with enantiomeric excesses (ee) greater than 99% . This enables the procurement of highly pure chiral intermediates essential for synthesizing single-enantiomer drug candidates like VU0359595.

Enantioselective Synthesis Chiral Resolution Biotransformation Drug Development

Validated Application Scenarios for 2-Phenylcyclopropanecarboxamide (4659-85-2) in Research and Industry


Discovery of Oral Orexin Receptor Antagonists for Insomnia and Sleep Disorders

This scaffold is essential for synthesizing the N-aryl-2-phenylcyclopropanecarboxamide series of dual orexin receptor antagonists (DORAs). Lead compound 33b demonstrates potent in vitro activity and oral efficacy in preclinical sleep models. Procuring this building block enables the direct exploration of SAR around a clinically validated CNS pharmacophore .

Development of Isoform-Selective PLD1 Inhibitors for Cancer and Neurodegeneration

Starting from 2-phenylcyclopropanecarboxamide, researchers can access VU0359595 and related inhibitors. With an IC50 of 3.7 nM and 1500-fold selectivity for PLD1 over PLD2, these tools are critical for dissecting PLD1-specific signaling pathways implicated in cancer, diabetes, and inflammatory diseases .

Synthesis of Enantiopure Chiral Amines and Acids via Biocatalytic Resolution

The scaffold is a precursor to both (1R,2R)-2-phenylcyclopropanecarboxamide and (1S,2S)-2-phenylcyclopropanecarboxylic acid via enzymatic hydrolysis. This biocatalytic route reliably delivers building blocks with >99% ee, which are essential for the asymmetric synthesis of pharmaceutical agents and for studying stereospecific biological activity .

Conformationally Constrained Analog Design for Enhanced Metabolic Stability

Replacing flexible acyclic linkers with the 2-phenylcyclopropane fragment increases metabolic stability by imposing conformational rigidity. This strategy is validated across multiple drug classes for improving pharmacokinetic profiles and extending therapeutic half-life .

Quote Request

Request a Quote for 2-Phenylcyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.